6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound characterized by a pyrrolopyridine core. This structure incorporates several functional groups, including a chloro group and a phenylsulfonyl moiety, which contribute to its unique chemical properties. The molecular formula of this compound is C₁₄H₉ClN₂O₃S, and its molecular weight is approximately 320.8 g/mol . The presence of the pyrrolopyridine ring enhances its aromaticity and potential reactivity in various
The reactivity of 6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is influenced by its functional groups:
These reactions are critical for synthesizing derivatives and exploring the compound's reactivity profile.
Research indicates that derivatives of 6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine exhibit significant biological activities. For example, some pyrrolo[2,3-b]pyridine derivatives have shown inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. This suggests potential applications in cancer therapy by targeting aberrant FGFR signaling pathways . Additionally, studies have indicated that certain derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines, highlighting their therapeutic potential.
Synthesis of 6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. A common synthetic route includes:
These steps may vary depending on specific reagents and conditions used.
6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has potential applications in medicinal chemistry, particularly as a lead compound for developing anti-cancer agents targeting FGFRs. Its structural features make it a candidate for further modifications to enhance biological activity and selectivity against specific cancer types. Additionally, it may serve as a building block for synthesizing other biologically active compounds.
Interaction studies are crucial for understanding the binding affinity and mechanism of action of 6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine with biological targets. These studies often utilize techniques such as:
Such studies provide insights into its pharmacological profile and therapeutic potential.
Several compounds share structural similarities with 6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | 744209-63-0 | 0.94 |
5-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | 1227267-08-4 | 0.94 |
4,6-Dichloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | 1227269-27-3 | 0.92 |
4-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | 1227269-27-3 | 0.90 |
4-Chloro-5-fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | 1228665-75-5 | 0.88 |
These compounds exhibit variations in their substituents and may possess different biological activities or reactivities compared to 6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. The unique combination of functional groups in the latter contributes to its distinct properties and potential applications in drug development.